n-(2-Hydroxyethyl)sulfamide
Overview
Description
N-(2-Hydroxyethyl)sulfamide is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of a sulfamide group attached to a hydroxyethyl group, making it a versatile compound in both organic synthesis and industrial applications.
Scientific Research Applications
N-(2-Hydroxyethyl)sulfamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
The rapid advancement of nanotechnology in the production of nanomedicine agents holds enormous promise for improving therapy techniques . Hyperbranched polymers have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chlorides with ethanolamine under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid generated during the process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which are then reacted with ethanolamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfamoyl fluorides for efficient synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuryl chloride are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted sulfamides .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the hydroxyethyl group.
Sulfanilamide: Contains a sulfonamide group but differs in the attached organic groups.
Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.
Uniqueness
N-(2-Hydroxyethyl)sulfamide is unique due to the presence of both a hydroxyethyl group and a sulfamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other sulfonamide derivatives .
Properties
IUPAC Name |
1-hydroxy-2-(sulfamoylamino)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O3S/c3-8(6,7)4-1-2-5/h4-5H,1-2H2,(H2,3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOKCJLZBURKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888700-98-9 | |
Record name | N-(2-hydroxyethyl)sulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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